molecular formula C3H4ClO6P B141062 (Z)-3-Chloro-2-(phosphonooxy)-2-propenoic acid CAS No. 126582-77-2

(Z)-3-Chloro-2-(phosphonooxy)-2-propenoic acid

Cat. No. B141062
M. Wt: 202.49 g/mol
InChI Key: UAMWGCMNOPAITA-UPHRSURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-Chloro-2-(phosphonooxy)-2-propenoic acid, commonly known as CPAA, is a phosphonate herbicide that is used to control a wide range of weeds. CPAA is a synthetic compound that inhibits the activity of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is essential for the biosynthesis of carotenoids and plastoquinones in plants.

Mechanism Of Action

CPAA inhibits the activity of the enzyme (Z)-3-Chloro-2-(phosphonooxy)-2-propenoic acid, which is essential for the biosynthesis of carotenoids and plastoquinones in plants. This leads to a disruption in the photosynthetic process, ultimately resulting in the death of the plant. CPAA is effective against both monocotyledonous and dicotyledonous plants.

Biochemical And Physiological Effects

CPAA has been found to have a low toxicity profile in mammals and other non-target organisms. However, studies have shown that CPAA can cause damage to the liver and kidneys in rats when administered at high doses. CPAA has also been found to have a low potential for bioaccumulation in the environment.

Advantages And Limitations For Lab Experiments

CPAA has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory, making it readily available for research. CPAA is also effective in controlling a wide range of weeds, making it a useful tool for studying plant physiology and biochemistry. However, CPAA has limitations in terms of its potential toxicity to mammals and other non-target organisms, which must be taken into consideration when designing experiments.

Future Directions

There are several future directions for research on CPAA. One area of interest is the development of new formulations of CPAA that are more effective and have a lower environmental impact. Another area of interest is the study of the molecular mechanisms underlying CPAA's herbicidal properties, which could lead to the development of new herbicides with improved efficacy. Finally, research on the potential health effects of CPAA in humans and other non-target organisms is needed to ensure the safety of its use in agriculture.

Synthesis Methods

CPAA can be synthesized through a multistep process starting from ethyl acetoacetate. The first step involves the reaction of ethyl acetoacetate with phosphorus oxychloride to form ethyl 2-chloro-2-(phosphonooxy)acetate. This intermediate is then reacted with chloroacetyl chloride to form ethyl 3-chloro-2-(chloroacetyloxy)-2-propenoate. Finally, the desired product, CPAA, is obtained through the reaction of ethyl 3-chloro-2-(chloroacetyloxy)-2-propenoate with sodium hydroxide.

Scientific Research Applications

CPAA has been extensively studied for its herbicidal properties and its potential use in agriculture. Research has shown that CPAA is effective in controlling a wide range of weeds, including broadleaf weeds, grasses, and sedges. CPAA has also been found to have a low toxicity profile, making it a safer alternative to other herbicides.

properties

CAS RN

126582-77-2

Product Name

(Z)-3-Chloro-2-(phosphonooxy)-2-propenoic acid

Molecular Formula

C3H4ClO6P

Molecular Weight

202.49 g/mol

IUPAC Name

(Z)-3-chloro-2-phosphonooxyprop-2-enoic acid

InChI

InChI=1S/C3H4ClO6P/c4-1-2(3(5)6)10-11(7,8)9/h1H,(H,5,6)(H2,7,8,9)/b2-1-

InChI Key

UAMWGCMNOPAITA-UPHRSURJSA-N

Isomeric SMILES

C(=C(/C(=O)O)\OP(=O)(O)O)\Cl

SMILES

C(=C(C(=O)O)OP(=O)(O)O)Cl

Canonical SMILES

C(=C(C(=O)O)OP(=O)(O)O)Cl

synonyms

3-chlorophosphoenolpyruvate
3-Cl-PEP
phosphoenol-3-chloropyruvate

Origin of Product

United States

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